molecular formula C5H13ClN2O2S B2962776 N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride CAS No. 935668-20-5

N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride

Cat. No.: B2962776
CAS No.: 935668-20-5
M. Wt: 200.68
InChI Key: ZERCFSUDUDHVRQ-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. It features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is substituted with a methyl group and a methanesulfonamide group. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with azetidine-3-carboxylic acid or azetidine-3-one as the starting material.

  • Reaction Steps: . This can be achieved through a series of reactions including alkylation, acylation, and sulfonamide formation.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The azetidine ring can undergo oxidation to form azetidine-3-one.

  • Reduction: Reduction reactions can be used to convert azetidine-3-one back to azetidine-3-carboxylic acid.

  • Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Azetidine-3-one

  • Reduction: Azetidine-3-carboxylic acid

  • Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used to study biological systems, including enzyme inhibition and receptor binding studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Azetidine-3-carboxylic acid: Similar structure but lacks the methanesulfonamide group.

  • Azetidine-3-one: Similar structure but lacks the methyl group.

  • Other sulfonamides: Similar functional group but different core structure.

Uniqueness: N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride is unique due to its combination of the azetidine ring and the methanesulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(azetidin-3-yl)-N-methylmethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-7(10(2,8)9)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERCFSUDUDHVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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